An In-depth Technical Guide to 8-(2-Methoxyphenyl)-8-oxooctanoic Acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 8-(2-Methoxyphenyl)-8-oxooctanoic Acid: Synthesis, Properties, and Therapeutic Potential
Introduction: Unveiling a Novel Keto Acid for Advanced Research
In the landscape of drug discovery and materials science, the exploration of novel molecular scaffolds is a critical driver of innovation. This technical guide introduces 8-(2-Methoxyphenyl)-8-oxooctanoic acid, a molecule with a unique architecture combining a long-chain carboxylic acid and an aromatic ketone. While direct experimental data on this specific compound is not yet prevalent in published literature, its structural motifs suggest a rich potential for biological activity and utility as a versatile chemical intermediate. This document serves as a foundational resource for researchers, providing a comprehensive theoretical framework for its synthesis, predicted physicochemical properties, and prospective biological applications. By leveraging established principles of organic chemistry and data from analogous structures, we aim to empower scientists to explore the untapped potential of this intriguing molecule.
Strategic Synthesis: A Proposed Pathway via Friedel-Crafts Acylation
The most logical and efficient synthetic route to 8-(2-Methoxyphenyl)-8-oxooctanoic acid is the Friedel-Crafts acylation of anisole with suberic anhydride.[1] This classic electrophilic aromatic substitution reaction provides a direct method for forging the key carbon-carbon bond between the aromatic ring and the octanoic acid backbone.[2]
Causality of Experimental Choices
The selection of anisole as the aromatic substrate is strategic. The methoxy group is an activating, ortho-, para-director, which enhances the nucleophilicity of the benzene ring, facilitating the electrophilic attack.[3][4] Suberic anhydride is the ideal acylating agent as its reaction with anisole will directly yield the desired keto-acid structure upon ring-opening. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the highly reactive acylium ion intermediate that drives the reaction.[2]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a robust procedure for the synthesis of 8-(2-Methoxyphenyl)-8-oxooctanoic acid.
Caption: Proposed workflow for the synthesis of 8-(2-Methoxyphenyl)-8-oxooctanoic acid.
Detailed Methodology:
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Reactant Charging: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add suberic anhydride (1.0 eq) and a suitable inert solvent such as dichloromethane. Cool the mixture to 0°C in an ice bath.
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Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (2.2 eq) portion-wise to the stirred suspension. The stoichiometry is critical to ensure complete reaction and complexation with the product.
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Anisole Addition: Add anisole (1.0 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Reaction Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
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Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 8-(2-Methoxyphenyl)-8-oxooctanoic acid.
Physicochemical and Spectroscopic Profile (Predicted)
The following table summarizes the predicted physicochemical and spectroscopic properties of 8-(2-Methoxyphenyl)-8-oxooctanoic acid. These predictions are based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 85-95 °C (estimated) |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water. |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.0 (m, 4H, Ar-H), 3.85 (s, 3H, -OCH₃), 2.95 (t, 2H, -CH₂-C=O), 2.35 (t, 2H, -CH₂-COOH), 1.8-1.3 (m, 8H, aliphatic -CH₂-) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 200 (C=O, ketone), 179 (C=O, acid), 158 (C-OCH₃), 133-110 (Ar-C), 55 (-OCH₃), 38-24 (aliphatic carbons) |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 2930, 2850 (C-H), 1710 (C=O, acid), 1680 (C=O, ketone), 1600, 1490 (C=C, aromatic), 1250, 1030 (C-O) |
| Mass Spectrometry (ESI-) | m/z 263.1 [M-H]⁻ |
Exploring the Biological Frontier: Hypothetical Mechanisms and Therapeutic Targets
While the biological activity of 8-(2-Methoxyphenyl)-8-oxooctanoic acid is yet to be experimentally determined, its structural features provide a basis for postulating potential therapeutic applications. The presence of the 2-methoxyphenyl group is of particular interest, as this moiety is found in a variety of biologically active compounds.[5][6][7][8]
Potential as a Cyclooxygenase (COX) Inhibitor
Several compounds containing a 2-methoxyphenyl group have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5] It is plausible that 8-(2-Methoxyphenyl)-8-oxooctanoic acid could interact with the active site of COX-1 and/or COX-2, potentially through hydrogen bonding via its carboxylic acid group and hydrophobic interactions involving the aromatic ring and aliphatic chain.
Caption: Hypothetical inhibition of the COX pathway by 8-(2-Methoxyphenyl)-8-oxooctanoic acid.
Anticancer and Antioxidant Properties
Derivatives of methoxyphenyl compounds have also been investigated for their anticancer and antioxidant activities.[7][9] The methoxy group can influence the electronic properties of the aromatic ring, which may play a role in interactions with biological targets or in scavenging reactive oxygen species. Further research is warranted to explore the potential of 8-(2-Methoxyphenyl)-8-oxooctanoic acid in these areas.
Future Directions and Applications
The unique bifunctional nature of 8-(2-Methoxyphenyl)-8-oxooctanoic acid makes it an attractive building block for further chemical synthesis. The carboxylic acid and ketone functionalities provide two distinct handles for a variety of chemical transformations, including:
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Esterification and Amidation: The carboxylic acid can be readily converted to esters and amides, allowing for the synthesis of a library of derivatives with potentially modulated biological activities and physicochemical properties.
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Reductive Amination: The ketone can be transformed into an amine, introducing a new functional group and a potential chiral center.
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Heterocycle Formation: The keto-acid moiety can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceuticals.
Conclusion
8-(2-Methoxyphenyl)-8-oxooctanoic acid represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive theoretical foundation for its synthesis via Friedel-Crafts acylation, along with predicted physicochemical properties and a rationale for investigating its biological activities. It is our hope that this document will serve as a catalyst for further research into this and related long-chain aromatic keto acids, ultimately leading to the discovery of novel therapeutic agents and advanced materials.
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Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In vivo (Athens, Greece), 21(2), 181–188. [Link]
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